1-(3-Bromopropyl)-4-nitrobenzene
Overview
Description
1-(3-Bromopropyl)-4-nitrobenzene is a chemical compound that is used in various scientific research applications. It is a nitroaromatic compound that has a bromine atom attached to a propyl group. This compound is commonly used in organic chemistry research, particularly in the synthesis of other chemical compounds.
Scientific Research Applications
Synthesis of Antibacterial Agents
“1-(3-Bromopropyl)-4-nitrobenzene” is utilized in the synthesis of MraY natural inhibitors, which serve as antibacterial agents. These inhibitors target the MraY translocase enzyme, crucial for bacterial cell wall biosynthesis, thereby presenting a potential pathway for developing new antibiotics .
Development of MAO-B Inhibitors
This compound is also instrumental in preparing quinolinone derivatives, which act as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B inhibitors are significant in treating neurological disorders such as Parkinson’s disease by preventing the breakdown of dopamine .
Organometallic Synthesis
In organometallic chemistry, “1-(3-Bromopropyl)-4-nitrobenzene” can be a starting material for synthesizing various organometallic compounds. These compounds are essential for catalysis and the development of new materials with unique electronic and structural properties.
Site-Selective Deprotonation
The structure of “1-(3-Bromopropyl)-4-nitrobenzene” allows for site-selective deprotonation, which is a critical step in the synthesis of complex organic molecules. This property is particularly useful in the precise construction of pharmaceuticals and agrochemicals.
Aryne Chemistry
Arynes, which are highly reactive intermediates in organic synthesis, can be generated using derivatives of “1-(3-Bromopropyl)-4-nitrobenzene”. Aryne chemistry is pivotal for constructing polycyclic aromatic compounds, which have applications ranging from organic electronics to pharmaceuticals.
Electrosynthesis
Electrosynthesis involves the formation of chemical compounds through electrochemical reactions. “1-(3-Bromopropyl)-4-nitrobenzene” derivatives can be used in electrosynthesis to create materials with specific electronic properties, which are valuable in the field of material science.
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, suggesting that its targets could be a variety of organic compounds .
Mode of Action
The mode of action of 1-(3-Bromopropyl)-4-nitrobenzene is likely to involve its interaction with other organic compounds in a chemical reaction. For instance, it might act as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Brominated compounds are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that brominated compounds can be absorbed and distributed in the body, metabolized, and then excreted .
Result of Action
Given its potential use in organic synthesis, it could contribute to the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromopropyl)-4-nitrobenzene. For instance, the temperature, pH, and presence of other chemicals can affect its reactivity .
properties
IUPAC Name |
1-(3-bromopropyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUGTTJYNYXZSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440046 | |
Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53712-77-9 | |
Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53712-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromopropyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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